molecular formula C21H18N2O B1668922 CHS-111 CAS No. 886755-63-1

CHS-111

Cat. No.: B1668922
CAS No.: 886755-63-1
M. Wt: 314.4 g/mol
InChI Key: GUQSBGZNHKRJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CHS-111: is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a benzyl group attached to an indazole ring, which is further connected to a phenylmethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CHS-111 typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones under acidic conditions.

    Benzylation: The indazole ring is then benzylated using benzyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Phenylmethanol Group: The final step involves the reaction of the benzylated indazole with a phenylmethanol derivative under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: CHS-111 can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: CHS-111 can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Medicine:

    Anticancer Activity: Research has shown that indazole derivatives, including this compound, exhibit anticancer properties by inducing apoptosis in cancer cells.

    Antimicrobial Activity: The compound has demonstrated antimicrobial activity against various bacterial and fungal strains.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of CHS-111 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to downstream effects. In the case of anticancer activity, it may induce apoptosis by activating caspase pathways and disrupting mitochondrial function.

Comparison with Similar Compounds

    Indazole Derivatives: Compounds such as 2-phenylindazole and 3-methylindazole share structural similarities with CHS-111.

    Benzylated Indazoles: Compounds like 2-benzylindazole and 3-benzylindazole are also closely related.

Uniqueness:

    Structural Complexity: this compound features a unique combination of benzyl, indazole, and phenylmethanol moieties, which contributes to its distinct chemical and biological properties.

    Biological Activity: The compound’s ability to inhibit specific enzymes and exhibit anticancer and antimicrobial activities sets it apart from other similar compounds.

Properties

CAS No.

886755-63-1

Molecular Formula

C21H18N2O

Molecular Weight

314.4 g/mol

IUPAC Name

[4-(2-benzylindazol-3-yl)phenyl]methanol

InChI

InChI=1S/C21H18N2O/c24-15-17-10-12-18(13-11-17)21-19-8-4-5-9-20(19)22-23(21)14-16-6-2-1-3-7-16/h1-13,24H,14-15H2

InChI Key

GUQSBGZNHKRJGO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=N2)C4=CC=C(C=C4)CO

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=N2)C4=CC=C(C=C4)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CHS-111;  CHS 111;  CHS111

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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